molecular formula C8H4BrClN2O2 B12445896 2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile

2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile

Cat. No.: B12445896
M. Wt: 275.48 g/mol
InChI Key: MRLDVCNVLQLPIS-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClN2O2. It is a derivative of benzeneacetonitrile, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile typically involves the bromination of 5-hydroxy-2-nitroacetophenone in a mixture of chloroform, carbon tetrachloride, and ethyl acetate at elevated temperatures . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of 2-(5-Amino-4-chloro-2-nitrophenyl)acetonitrile.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the nitro group suggests potential activity as a prodrug, where it is metabolized to an active form within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-4-chloro-2-nitrophenyl)acetonitrile is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-(5-bromo-4-chloro-2-nitrophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLDVCNVLQLPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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